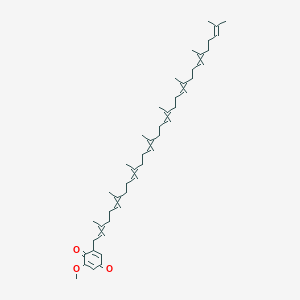
8,19-Dioxa-5-azonia-3-silaheneicosan-21-aminium, 3,3-diethyl-9,18-dioxo-N,N,5,5-tetramethyl-N-((triethylsilyl)methyl)-, diiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,19-Dioxa-5-azonia-3-silaheneicosan-21-aminium, 3,3-diethyl-9,18-dioxo-N,N,5,5-tetramethyl-N-((triethylsilyl)methyl)-, diiodide is a complex organic compound with a unique structure that includes multiple functional groups such as aminium, silane, and dioxo groups
Métodos De Preparación
The synthesis of 8,19-Dioxa-5-azonia-3-silaheneicosan-21-aminium, 3,3-diethyl-9,18-dioxo-N,N,5,5-tetramethyl-N-((triethylsilyl)methyl)-, diiodide involves multiple steps, typically starting with the preparation of intermediate compounds that are then reacted under specific conditions to form the final product. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations occur efficiently. Industrial production methods may involve scaling up these synthetic routes with optimizations for yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can alter its functional groups, leading to the formation of new compounds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
8,19-Dioxa-5-azonia-3-silaheneicosan-21-aminium, 3,3-diethyl-9,18-dioxo-N,N,5,5-tetramethyl-N-((triethylsilyl)methyl)-, diiodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of 8,19-Dioxa-5-azonia-3-silaheneicosan-21-aminium, 3,3-diethyl-9,18-dioxo-N,N,5,5-tetramethyl-N-((triethylsilyl)methyl)-, diiodide involves its interaction with specific molecular targets. These interactions can lead to changes in the structure and function of the target molecules, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Compared to other similar compounds, 8,19-Dioxa-5-azonia-3-silaheneicosan-21-aminium, 3,3-diethyl-9,18-dioxo-N,N,5,5-tetramethyl-N-((triethylsilyl)methyl)-, diiodide stands out due to its unique combination of functional groups and chemical properties. Similar compounds include:
- 2,2’-[(1,10-dioxodecane-1,10-diyl)bis(oxy)]bis{N,N-dimethyl-N-[(triethylsilyl)methyl]ethanaminium} diiodide
- 8,9,10,11-Tetrahydro-3-methoxy-6-methyl-1H-indolo(3,2-c)quinoline-1,4(7H)-dione These compounds share some structural similarities but differ in their specific functional groups and chemical behavior, making each unique in its applications and properties.
Propiedades
Número CAS |
95521-17-8 |
|---|---|
Fórmula molecular |
C32H70I2N2O4Si2 |
Peso molecular |
856.9 g/mol |
Nombre IUPAC |
2-[10-[2-[dimethyl(triethylsilylmethyl)azaniumyl]ethoxy]-10-oxodecanoyl]oxyethyl-dimethyl-(triethylsilylmethyl)azanium;diiodide |
InChI |
InChI=1S/C32H70N2O4Si2.2HI/c1-11-39(12-2,13-3)29-33(7,8)25-27-37-31(35)23-21-19-17-18-20-22-24-32(36)38-28-26-34(9,10)30-40(14-4,15-5)16-6;;/h11-30H2,1-10H3;2*1H/q+2;;/p-2 |
Clave InChI |
MLAGLXAYCGPISI-UHFFFAOYSA-L |
SMILES canónico |
CC[Si](CC)(CC)C[N+](C)(C)CCOC(=O)CCCCCCCCC(=O)OCC[N+](C)(C)C[Si](CC)(CC)CC.[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[2-(3,5-Dimethylphenoxy)ethylamino]azanium chloride](/img/structure/B13771997.png)



![1-[(2,4-Difluorophenyl)sulfonyl]piperidine](/img/structure/B13772007.png)
![Sodium 18-[(2-ethylhexyl)oxy]-18-oxooctadecan-9-yl sulfate](/img/structure/B13772013.png)

